(1R,2R)-2-(2,2,2-Trifluoroethyl)cyclohexan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

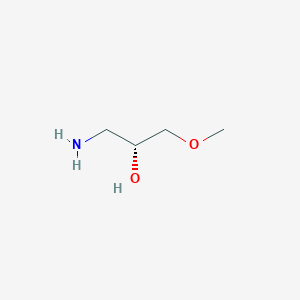

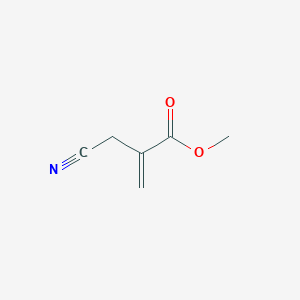

(1R,2R)-2-(2,2,2-Trifluoroethyl)cyclohexan-1-amine, also known as TFEC, is a chemical compound that has gained significant attention in the field of scientific research. It is a chiral amine with a cyclohexane ring and a trifluoroethyl group attached to the amine. The compound has been studied for its potential applications in various fields, including medicinal chemistry, chemical biology, and materials science.

科学的研究の応用

Catalytic Activity in Synthesis

One significant application of related cyclohexane derivatives is in catalysis, particularly in the synthesis of nitrogen-containing heterocycles. For instance, a stable spirocyclic (alkyl)(amino)carbene, derived from a precursor similar in structure to "(1R,2R)-2-(2,2,2-Trifluoroethyl)cyclohexan-1-amine," demonstrated efficiency as a ligand for transition metal-based catalysts. This was exemplified in the gold(I) catalyzed hydroamination of internal alkynes with secondary dialkyl amines, facilitating the synthesis of 1,2-dihydroquinoline derivatives and related compounds (Xiaoming Zeng et al., 2009).

Transfer Hydrogenation

Cyclohexane derivatives have also found utility in transfer hydrogenation processes. For example, cyclohexa-1,4-dienes, closely related in structure to the subject compound, have been employed as dihydrogen surrogates in Brønsted acid-catalyzed transfer hydrogenation. This method proved effective for the unprecedented transfer hydrogenation of structurally and electronically unbiased alkenes, highlighting the versatility of cyclohexane-based compounds in synthetic chemistry (I. Chatterjee & M. Oestreich, 2016).

Organocatalysis and Asymmetric Synthesis

Derivatives of "(1R,2R)-cyclohexane-1,2-diamine" have been synthesized and used as asymmetric ligands and organocatalysts. These compounds facilitated the synthesis of alcohols through organocatalytic processes, demonstrating the potential of cyclohexane derivatives in asymmetric synthesis and organocatalysis (Alexey A Tsygankov et al., 2016).

Radical Transfer Hydroamination

In radical chemistry, cyclohexadiene derivatives have been utilized in radical transfer hydroaminations of unactivated and electron-rich double bonds. This process, facilitated by polarity reversal catalysis, achieves good yields and excellent anti-Markovnikov selectivity. The method demonstrates the role of cyclohexane derivatives in enabling selective radical transformations (Joyram Guin et al., 2007).

Sensing and Optical Properties

Cyclohexane derivatives have also been explored in the development of novel sensing devices. For example, Eu(III) complexes with cyclohexane-based ligands have shown potential in sensing applications, where the optical response produced by NO3(−) coordination in these complexes could be utilized for sensing purposes (F. Piccinelli et al., 2015).

特性

IUPAC Name |

(1R,2R)-2-(2,2,2-trifluoroethyl)cyclohexan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3N/c9-8(10,11)5-6-3-1-2-4-7(6)12/h6-7H,1-5,12H2/t6-,7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSUQSKKRQJAQFI-RNFRBKRXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CC(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)CC(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-2-(2,2,2-Trifluoroethyl)cyclohexan-1-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2665149.png)

![N-(2,3-dimethylphenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2665152.png)

![(2Z)-2-[(2-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2665154.png)

![3-[(2,4-Difluorophenyl)methyl]oxetan-3-amine;hydrochloride](/img/structure/B2665158.png)

![N-[2-(3-Methylphenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2665159.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2665167.png)